molecular formula C38H48N3O9P B13790170 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite

Cat. No.: B13790170
M. Wt: 721.8 g/mol
InChI Key: BFAAKSZTGKHGAZ-KNZOWJQWSA-N
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Description

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite is a critical building block in solid-phase oligonucleotide synthesis. This phosphoramidite derivative features:

  • 5'-O-Dimethoxytrityl (DMTr) group: A photolabile protecting group that ensures stepwise elongation of oligonucleotides and enables real-time monitoring of coupling efficiency via UV absorbance during synthesis .
  • 2'-Deoxythymidine: A natural DNA nucleoside with a thymine base, ensuring Watson-Crick base pairing in synthesized oligonucleotides.
  • Methyl-N,N-diisopropylphosphoramidite: The reactive group that facilitates phosphite triester bond formation during chain elongation.

This compound is widely used in automated DNA synthesizers due to its stability under acidic conditions (for DMTr removal) and compatibility with standard deprotection protocols (e.g., ammonia or methylamine treatment) .

Properties

Molecular Formula

C38H48N3O9P

Molecular Weight

721.8 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methoxyphosphoryl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C38H48N3O9P/c1-25(2)41(26(3)4)51(44,47-8)50-33-22-35(40-23-27(5)36(42)39-37(40)43)49-34(33)24-48-38(28-12-10-9-11-13-28,29-14-18-31(45-6)19-15-29)30-16-20-32(46-7)21-17-30/h9-21,23,25-26,33-35H,22,24H2,1-8H3,(H,39,42,43)/t33-,34+,35+,51?/m0/s1

InChI Key

BFAAKSZTGKHGAZ-KNZOWJQWSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)C)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(=O)(N(C(C)C)C(C)C)OC

Origin of Product

United States

Preparation Methods

Protection of 5'-Hydroxyl with Dimethoxytrityl Group

The 5'-hydroxyl of 2'-deoxythymidine is selectively protected by reaction with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base, typically pyridine or triethylamine, under anhydrous conditions. The reaction proceeds via nucleophilic substitution, yielding 5'-O-DMT-2'-deoxythymidine.

  • Typical conditions:
    • Solvent: Anhydrous dichloromethane or pyridine.
    • Temperature: 0 °C to room temperature.
    • Reaction time: 1–3 hours.
  • Purification: The product is isolated by precipitation or column chromatography.

Phosphitylation at the 3'-Hydroxyl Position

The 3'-hydroxyl group of 5'-O-DMT-2'-deoxythymidine is converted into the phosphoramidite by reaction with methyl-N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (Hunig's base) or 1-methylimidazole.

  • Reaction conditions:
    • Solvent: Anhydrous dichloromethane or acetonitrile.
    • Temperature: 0 °C to room temperature.
    • Reaction time: 30 minutes to 1 hour.
  • Catalysts: 1-Methylimidazole is often added to catalyze the phosphitylation.
  • Quenching: The reaction is typically quenched with methanol to destroy excess phosphitylating reagent.
  • Purification: Silica gel chromatography using solvents such as dichloromethane with 2% acetone and 0.5% triethylamine is employed to isolate the phosphoramidite as a yellow foam with high purity (>95%).

Representative Synthetic Scheme and Reaction Data

Step Reagents & Conditions Product Description Yield & Purity
1 2'-Deoxythymidine + 4,4'-dimethoxytrityl chloride, pyridine, 0 °C to RT 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine (DMT-dT) Typically >85% yield
2 DMT-dT + methyl-N,N-diisopropylchlorophosphoramidite, 1-methylimidazole, CH2Cl2, 0 °C to RT 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite 90–95% yield, >95% purity by NMR

Analytical Characterization

  • [^31P NMR](pplx://action/followup): Shows characteristic double peaks around δ 150 ppm confirming the phosphoramidite structure.
  • Mass Spectrometry (HRMS): Confirms molecular weight consistent with C38H48N3O9P (molecular weight ~721.78 g/mol).
  • Purity: Verified by HPLC and silica gel chromatography to be above 95%.
  • Storage Stability: Stable for months when stored at -20 °C under inert atmosphere.

Research Findings and Optimization Notes

  • The use of very dry solvents and reagents is critical to minimize hydrolysis of the phosphoramidite group, which can form H-phosphonamidate impurities.
  • Tetrazole and its derivatives are commonly used as activators in oligonucleotide synthesis involving this phosphoramidite, but during preparation, bases such as 1-methylimidazole catalyze the phosphitylation step.
  • Purification by precipitation under cold conditions (e.g., ethyl ether/hexane at 4 °C) can help remove impurities that are difficult to separate by chromatography.
  • The coupling efficiency of this phosphoramidite in oligonucleotide synthesis is high, requiring approximately 15 equivalents per coupling step for optimal yields.
  • The compound is compatible with standard solid-phase synthesis cycles involving detritylation (using 3% dichloroacetic acid in dichloromethane), coupling, oxidation (iodine in tetrahydrofuran/pyridine/water), and capping steps.

Summary Table of Key Preparation Parameters

Parameter Details
Starting material 2'-Deoxythymidine
5'-Protection reagent 4,4'-Dimethoxytrityl chloride (DMT-Cl)
Phosphitylating agent Methyl-N,N-diisopropylchlorophosphoramidite
Base for phosphitylation 1-Methylimidazole or diisopropylethylamine
Solvent Anhydrous dichloromethane or acetonitrile
Temperature 0 °C to room temperature
Reaction time 1–3 hours (DMT protection), 30–60 min (phosphitylation)
Purification method Silica gel chromatography, precipitation
Yield 85–95%
Purity >95%
Storage conditions -20 °C, inert atmosphere, moisture-free

Chemical Reactions Analysis

Types of Reactions

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions, including:

    Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.

    Substitution: The dimethoxytrityl group can be removed under acidic conditions to expose the 5’-hydroxyl group.

    Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential in DNA synthesis.

Common Reagents and Conditions

    Oxidation: Iodine in water or tert-butyl hydroperoxide in acetonitrile.

    Substitution: Trichloroacetic acid in dichloromethane.

    Coupling: Tetrazole in acetonitrile.

Major Products

    Oxidation: 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-phosphate.

    Substitution: 2’-deoxythymidine.

    Coupling: Oligonucleotides with phosphodiester linkages.

Scientific Research Applications

5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite is extensively used in scientific research, particularly in the following areas:

    Chemistry: It is used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in various chemical and biochemical studies.

    Biology: Oligonucleotides synthesized using this compound are used in techniques such as polymerase chain reaction (PCR), DNA sequencing, and gene synthesis.

    Medicine: It is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) for therapeutic applications.

    Industry: The compound is used in the production of diagnostic kits and molecular biology reagents.

Mechanism of Action

The primary mechanism of action of 5’-O-(4,4’-Dimethoxytrityl)-2’-deoxythymidine-3’-(methyl-N,N-diisopropyl)phosphoramidite involves its role in the synthesis of DNA sequences. The phosphoramidite group reacts with the hydroxyl group of another nucleoside to form a phosphodiester bond, which is a key step in the elongation of the DNA chain. The dimethoxytrityl group serves as a protecting group, preventing unwanted reactions at the 5’-hydroxyl position during the synthesis process. Once the desired sequence is synthesized, the protecting group is removed to yield the final oligonucleotide product.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoramidites with structural or functional modifications are tailored for specific applications in nucleic acid therapeutics, diagnostics, and biophysical studies. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Key Modifications Molecular Weight (g/mol) Coupling Efficiency Key Applications Stability/Notes
5'-O-DMTr-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite Standard 2'-deoxythymidine, methyl phosphoramidite ~750 (estimated) 94–98% (typical for DNA synthesis) DNA oligonucleotides for PCR, sequencing, antisense therapy Stable under anhydrous conditions; requires acidic DMTr removal
5'-O-DMTr-5-fluoro-2'-deoxyuridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite 5-Fluoro substitution on uracil 785.82 94% Anticoagulant aptamers, improved duplex stability (Tm = 56.6°C vs. 53.8°C for unmodified) Enhanced thermal stability due to fluorine’s electron-withdrawing effect
5'-O-DMTr-2'-O-methyluridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite 2'-O-methylribose, cyanoethyl phosphoramidite ~800 (estimated) >95% RNA analogs (e.g., siRNA, antisense RNA), nuclease resistance 2'-O-methyl group increases RNA duplex stability and resistance to RNase
5'-O-DMTr-2'-deoxy-2'-fluorouridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite 2'-Fluoro substitution on ribose 748.78 ~90% Aptamers, stable RNA/DNA chimeras 2'-Fluoro enhances binding affinity and metabolic stability
N4-Phthaloyl-5'-O-DMTr-2'-deoxycytidine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite N4-phthaloyl-protected cytosine ~850 (estimated) 85–90% Modified DNA with altered base-pairing properties Phthaloyl group requires harsh deprotection (e.g., hydrazine)

Key Findings from Research

Fluorine Modifications : Incorporation of 5-fluoro or 2'-fluoro groups (e.g., ) significantly enhances oligonucleotide stability. For example, 5-fluoro-2'-deoxyuridine-containing aptamers exhibit a 2.8°C increase in melting temperature (Tm) compared to unmodified sequences, improving anticoagulant activity .

2'-O-Methyl vs. 2'-Deoxy : 2'-O-methylphosphoramidites () confer nuclease resistance and higher RNA duplex stability but require longer coupling times (900 s vs. 360 s for standard DNA amidites) .

Phosphoramidite Backbone: Cyanoethyl-protected phosphoramidites (e.g., ) are more resistant to oxidation during synthesis compared to methyl variants, but methyl groups simplify deprotection .

Deprotection Challenges : Compounds with N-phthaloyl or bulky silyl groups (e.g., 2'-O-TBDMS in ) necessitate specialized deprotection protocols, which can lead to lower yields or side reactions .

Q & A

Q. What is the structural and functional significance of the 4,4'-dimethoxytrityl (DMTr) group in this phosphoramidite?

The DMTr group serves as a transient protecting group for the 5'-hydroxyl during solid-phase oligonucleotide synthesis. It is selectively removed under mild acidic conditions (e.g., 3% dichloroacetic acid in dichloromethane) to enable sequential nucleotide coupling. The bulky trityl group also aids in monitoring synthesis progress via UV-vis detection of the dimethoxytrityl cation (λmax ≈ 498 nm) during deprotection .

Describe the standard synthetic protocol for preparing this phosphoramidite, including critical purification steps.
A typical synthesis involves:

  • Anhydrous activation : The nucleoside (e.g., 2'-deoxythymidine) is dried via co-evaporation with pyridine/toluene.
  • Phosphitylation : Reacted with 2-cyanoethyl-N,NN,N-diisopropylchlorophosphoramidite (1.5–2.0 eq) in dichloromethane, using N,NN,N-diisopropylethylamine (DIPEA) and 1HH-tetrazole (0.5 eq) as activators.
  • Purification : Crude product is washed with saturated NaHCO3 and brine, dried over Na2SO4, and purified via silica gel chromatography (hexane/EtOAc with 0.5% triethylamine) .

Q. How does the 2-cyanoethyl group in the phosphoramidite enhance oligonucleotide synthesis?

The 2-cyanoethyl group acts as a temporary protecting group for the phosphate moiety. It is removed during the oxidation step (using iodine/water) to stabilize the phosphodiester bond. This design minimizes side reactions like HH-phosphonate formation and improves coupling efficiency (>98% per cycle) .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this phosphoramidite in automated synthesis?

Key parameters include:

  • Activator choice : 1HH-Tetrazole (0.45 M) or 5-ethylthio-1HH-tetrazole (0.25 M) enhances nucleophilic displacement at the phosphorus center.
  • Reaction time : Extended coupling times (120–180 sec) improve yields for sterically hindered sequences.
  • Solvent dryness : Strict anhydrous conditions (H2O < 10 ppm in acetonitrile) prevent hydrolysis of the phosphoramidite .

Q. What analytical techniques are recommended for verifying phosphoramidite integrity post-synthesis?

  • <sup>31</sup>P NMR : A single peak at δ 148–150 ppm confirms the absence of hydrolyzed byproducts (e.g., HH-phosphonates, δ 5–8 ppm).
  • HPLC : Reverse-phase C18 columns (0.1 M TEAA buffer/acetonitrile gradient) assess purity (>95% by AUC).
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (calc. for C41H48N5O9P: 785.82) .

Q. How do structural modifications (e.g., 2'-fluoro vs. 2'-deoxy) impact nucleoside coupling kinetics?

2'-Fluoro modifications (e.g., 146954-75-8 analog) reduce coupling efficiency by ~15% compared to 2'-deoxy variants due to increased steric hindrance. This requires adjusted coupling times (200–240 sec) and higher phosphoramidite concentrations (0.15 M vs. 0.1 M) to maintain stepwise yields >95% .

Q. What side reactions occur during phosphoramidite storage, and how can they be mitigated?

Common issues include:

  • Hydrolysis : Formation of HH-phosphonates due to moisture. Store under argon at –20°C with molecular sieves.
  • Oxidation : Degradation of the diisopropylamine group. Use antioxidant stabilizers (e.g., 2,6-di-tert-butyl-4-methylphenol) in storage solutions .

Q. How does the DMTr group influence nucleoside solubility in non-polar solvents?

The lipophilic DMTr group increases solubility in dichloromethane and acetonitrile (up to 0.2 M), facilitating homogeneous mixing during automated synthesis. This contrasts with unprotected nucleosides, which require polar aprotic solvents like DMF .

Data Contradictions and Resolution

Q. Conflicting reports on phosphoramidite stability under basic conditions: How to resolve?

While claims stability under alkaline deprotection (e.g., NH4OH at 55°C), notes degradation when using strong bases (e.g., DBU). Resolution: Use mild deprotection (28% NH4OH, 6 hr at 25°C) and avoid nucleophilic amines in purification .

Q. Discrepancies in coupling efficiency between commercial and lab-synthesized phosphoramidites: Causes?

Commercial batches often use ultra-pure reagents (e.g., <0.01% chloride in phosphitylation agents), whereas lab-synthesized batches may contain trace impurities (e.g., Cl<sup>–</sup> from incomplete drying), leading to reduced coupling yields. Solution: Implement rigorous drying protocols (3× co-evaporation with anhydrous pyridine) .

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